![molecular formula C6H12ClNO B1471191 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride CAS No. 1427356-35-1](/img/structure/B1471191.png)
3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride
Overview
Description
3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride is a chemical compound used in the synthesis of derivatives of Tolterodine and Oxybutynin, which are used in the treatment of urinary incontinence . The IUPAC name for this compound is (3-azabicyclo[3.1.0]hexan-1-yl)methanol hydrochloride .
Synthesis Analysis
The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has been achieved through various methods. One such method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines . These methods have been reported to provide a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis
The molecular structure of 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride can be represented by the InChI code: 1S/C6H11NO.ClH/c8-4-6-1-5(6)2-7-3-6;/h5,7-8H,1-4H2;1H . The molecular weight of this compound is 149.62 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride include a molecular weight of 149.62 .Scientific Research Applications
Pharmaceutical Industry
The 3-azabicyclo[3.1.0]hexyl ring system is a conformationally constrained bicyclic isostere for the piperidine motif. It displays diverse biological activities and has great potential in the pharmaceutical industry .
Treatment of Pruritus
One of the applications of this compound is as a potent μ opioid receptor antagonist for the treatment of pruritus .
Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)
This compound is used in the synthesis of the ketohexokinase (KHK) inhibitor for the treatment of non-alcoholic fatty liver disease (NAFLD) .
Muscarinic Receptor Antagonist
It is also used as a muscarinic receptor antagonist .
T-type Calcium Channel Inhibitor
Another application of this compound is as a T-type calcium channel inhibitor .
Antagonist of Morphine-Induced Antinociception
Compounds containing a 3-azabicyclo[3.1.0]hexane moiety are antagonists of morphine-induced antinociception .
Histone Deacetylase Inhibitors
These compounds are also used as histone deacetylase inhibitors .
Opioid Receptor Antagonists
Another application of this compound is as an opioid receptor antagonist .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride are histone deacetylase, opioid receptors, and the dopamine D3 receptor . These targets play crucial roles in various biological processes. Histone deacetylase is involved in the regulation of gene expression, while opioid receptors and the dopamine D3 receptor are involved in pain perception and reward behavior, respectively .
Mode of Action
3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride interacts with its targets by acting as an inhibitor of histone deacetylase and an antagonist of opioid receptors and the dopamine D3 receptor . This means that the compound prevents these targets from performing their usual functions, leading to changes in the biological processes they are involved in .
Biochemical Pathways
The inhibition of histone deacetylase by 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride can lead to changes in gene expression, affecting various biochemical pathways . Similarly, the antagonism of opioid receptors and the dopamine D3 receptor can affect the pathways involved in pain perception and reward behavior .
Result of Action
The molecular and cellular effects of 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride’s action include changes in gene expression due to histone deacetylase inhibition and alterations in pain perception and reward behavior due to antagonism of opioid receptors and the dopamine D3 receptor .
properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-1-ylmethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-4-6-1-5(6)2-7-3-6;/h5,7-8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAWEAQFJOWZSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1427356-35-1 | |
Record name | 3-azabicyclo[3.1.0]hexan-1-ylmethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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